(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-3-21-15-9-8-14(19)10-16(15)24-18(21)20-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGLDMJLVCWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The synthesized benzothiazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acetylation: The brominated benzothiazole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group.
Formation of the Benzamide Moiety: The final step involves the condensation of the acetylated benzothiazole with an appropriate benzoyl chloride or benzamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe or tool compound to study biological pathways and molecular targets in various biological systems.
Materials Science: The compound is investigated for its potential use in the development of novel materials, such as organic semiconductors and fluorescent dyes.
Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzothiazole/Thiazole Core
Key structural analogues differ in substituents on the heterocyclic core or benzamide group, impacting activity and properties:
Table 1: Substituent Comparison
Key Observations :
- Bromo vs.
- Ethyl vs. Allyl/Propynyl : Ethyl (target) provides moderate hydrophobicity, while allyl/propynyl groups (e.g., 7c in Table 1) introduce π-bond conjugation or reactivity .
- Acetyl vs. Sulfamoyl : The 4-acetyl group (target) is less polar than sulfamoyl (PSA: 104 Ų in ), suggesting differences in target binding (e.g., hydrogen bonding vs. hydrophobic interactions).
Anti-HIV Activity ():
Thiazol-2-ylidene benzamide derivatives, such as those with 4-methyl or acetyl substituents, exhibit anti-HIV activity by inhibiting viral replication enzymes . The target compound’s acetyl group may enhance binding to HIV-1 reverse transcriptase compared to methyl-substituted analogues.
Carbonic Anhydrase Inhibition ():
Morpholine-linked thiazoles (e.g., compounds 18–25) inhibit bovine carbonic anhydrase, with IC50 values influenced by nitro/chloro substituents . The target compound’s bromo and acetyl groups may offer distinct electronic effects for enzyme interaction.
Analgesic Activity ():
The target compound’s benzothiazole core could share similar bioactivity pathways.
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Notable Shifts:
Biological Activity
(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structure, characterized by a thiazole ring and a bromo substituent, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H15BrN2O2S, with a molecular weight of approximately 418.33 g/mol. The compound features a thiazole ring that is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrN2O2S |
| Molecular Weight | 418.33 g/mol |
| Structure | Benzamide derivative |
| Key Functional Groups | Thiazole, Bromo |
The precise mechanism of action for this compound remains to be fully elucidated. However, initial studies suggest that it may interact with specific biological targets involved in cell proliferation and apoptosis pathways. The presence of the thiazole moiety is known to enhance interactions with various enzymes and receptors, potentially leading to significant biological effects.
Antitumor Activity
Recent research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies on related benzothiazole derivatives have shown promising results in inhibiting tumor cell growth. In vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Benzothiazole Derivative A | 1.30 | HepG2 |
| Benzothiazole Derivative B | 0.95 | MCF7 |
| (E)-4-acetyl-N-(6-bromo-3-ethyl...) | TBD | TBD |
HDAC Inhibition
Histone deacetylases (HDACs) are critical enzymes involved in regulating gene expression and have been implicated in cancer progression. Preliminary investigations suggest that this compound may exhibit HDAC inhibitory activity, which could contribute to its antitumor effects.
Table 2: HDAC Inhibition Potency
| Compound | HDAC Isoform Inhibition | IC50 (nM) |
|---|---|---|
| (E)-4-acetyl-N-(6-bromo...) | HDAC1 | TBD |
| (E)-4-acetyl-N-(6-bromo...) | HDAC3 | TBD |
Case Studies
- In Vitro Studies : A recent study evaluated the antiproliferative effects of various benzothiazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting a potential role for this compound in cancer therapy.
- In Vivo Studies : Animal models treated with benzothiazole derivatives exhibited reduced tumor growth compared to controls, further supporting the therapeutic potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
